molecular formula C18H23NO5 B6582048 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1211198-30-9

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6582048
CAS No.: 1211198-30-9
M. Wt: 333.4 g/mol
InChI Key: QIEKWAGIAYUVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a unique hybrid structure. Its core consists of two distinct moieties:

  • 1,4-Dioxaspiro[4.5]decane: A spirocyclic ketal system that confers conformational rigidity and stability .

This compound’s structural complexity suggests applications in drug design, particularly in targeting receptors influenced by rigid, oxygen-rich frameworks.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c20-17(16-12-21-14-6-2-3-7-15(14)23-16)19-10-13-11-22-18(24-13)8-4-1-5-9-18/h2-3,6-7,13,16H,1,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKWAGIAYUVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzodioxine compounds exhibit anticancer properties. For instance, studies have shown that structurally related compounds can act as selective antagonists for alpha-1D adrenergic receptors and exhibit cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) cells . The spirocyclic structure may enhance binding affinity to these receptors, making it a promising scaffold for drug development.

Antimicrobial Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their antimicrobial properties. Similar compounds have been reported to show significant activity against various bacterial strains, suggesting that this compound could also possess similar properties .

Enzyme Inhibition

The compound may function as an enzyme inhibitor. Its structural features allow it to interact with enzyme active sites effectively. For example, the sulfonamide group in related compounds has been shown to form hydrogen bonds with amino acid residues in enzymes, potentially blocking their activity. This mechanism is crucial for the development of drugs targeting specific enzymes involved in disease pathways.

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : The compound likely binds to specific receptors (e.g., alpha-1D adrenergic receptors), modulating their activity.
  • Enzyme Interaction : By fitting into the active sites of enzymes, it may inhibit their function and alter metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AnticancerAlpha-1D adrenergic receptor antagonistsSignificant cytotoxic effects in PC-3 cells
AntimicrobialBenzodioxine derivativesEffective against multiple bacterial strains
Enzyme InhibitionSulfonamide-containing compoundsInhibitory action on specific enzymes

Case Study: Anticancer Activity

A study focusing on the anticancer potential of benzodioxine derivatives revealed that certain modifications to the structure significantly enhanced their cytotoxicity against prostate cancer cells. The findings suggest that the spirocyclic framework contributes to increased selectivity and potency against cancerous cells .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in the combination of a spirocyclic ketal and a benzodioxine-carboxamide group. Key comparisons with similar molecules include:

Compound Name Key Substituents/Functional Groups Structural Highlights Evidence Source
Target Compound 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Benzodioxine ring (partially saturated) with carboxamide; spiro ketal rigidity
(S,E)-N-(4-Methoxybenzyl)-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-3-oxo-3-phenylpropanamide (S14) Allylic amine, benzoyl group Spiro ketal linked to an allyl chain and aromatic ester; stereoselective synthesis
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine (Amine 2) Propargyl amine Spiro ketal with terminal alkyne; used in click chemistry applications
Guanadrel (1,4-Dioxaspiro[4.5]dec-2-ylmethyl)guanidine Guanidine moiety Spiro ketal linked to guanidine; antihypertensive agent

Key Observations :

  • The target compound’s benzodioxine-carboxamide group differentiates it from analogs with simpler amides (S14) or amines (Amine 2). This group may enhance solubility and receptor binding via hydrogen bonding .

Physicochemical Properties

While exact data for the target compound are unavailable, inferences are drawn from analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
Target Compound (estimated) ~C₁₈H₂₁NO₅ ~331.37 High polarity (oxygen-rich), moderate logP
Dibenzodioxin (Reference) C₁₂H₈O₂ 184.19 Fully aromatic; low solubility in water
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine C₁₂H₂₃NO₂ 213.32 Lipophilic (amine group); solid at room temperature

Key Observations :

  • The target compound’s benzodioxine-carboxamide likely increases hydrophilicity compared to fully aromatic dibenzodioxin .
  • Its molecular weight (~331 g/mol) falls within the typical range for drug-like molecules, suggesting favorable bioavailability .

Example Pathways :

  • Amine 2 () : Synthesized via alkyne-azide click chemistry, yielding 94% purity .
  • Guanadrel () : Spiro ketal intermediate coupled with guanidine using nucleophilic substitution .
  • Target Compound : Likely synthesized via carboxamide coupling (e.g., EDC/HOBt-mediated) between a spiro ketal-methylamine and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.